![molecular formula C10H14N2O2 B053481 (S)-2-Amino-3-(Benzylamino)Propanoic Acid CAS No. 119830-32-9](/img/structure/B53481.png)
(S)-2-Amino-3-(Benzylamino)Propanoic Acid
Overview
Description
Amino acids, including derivatives like "(S)-2-Amino-3-(Benzylamino)Propanoic Acid," play crucial roles in various biological and chemical processes. Their chiral nature often influences their biological activity and chemical reactivity, making the study of their synthesis, structure, and properties vital for applications in medicinal chemistry and material science.
Synthesis Analysis
Synthesis of racemic and chiral amino acids, similar to "(S)-2-Amino-3-(Benzylamino)Propanoic Acid," involves methods like the reduction of hydroxyimino derivatives or the condensation of aldehydes with amines. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, with furan or thiophene nucleus, were synthesized with high yields through reduction processes (Kitagawa et al., 2004).
Scientific Research Applications
Fluorescence Derivatisation of Amino Acids : A study by Frade et al. (2007) reported the coupling of 3-(Naphthalen-1-ylamino)propanoic acid to the amino group of amino acids, creating derivatives that exhibit strong fluorescence. These derivatives are useful in biological assays due to their strong fluorescence in ethanol and water at physiological pH and good quantum yields (Frade et al., 2007).
Synthesis of Novel Amino Acids : Pascal et al. (2000) synthesized 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), an unnatural amino acid, as a building block for the synthesis of peptidomimetics and combinatorial chemistry. The study highlights the potential of modified amino acids in synthesizing complex molecules (Pascal et al., 2000).
Enantioselective Synthesis of β-Amino Acid Ester : A process for the continuous production of the chiral β-amino acid ester ethyl (S)-3-(benzylamino)butanoate was developed by Strompen et al. (2013). This process is efficient for producing value-added (S)-amino acid esters from inexpensive substrates (Strompen et al., 2013).
Synthesis of PPARγ Agonists : Reynolds and Hermitage (2001) synthesized (2 S)-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, a compound useful in the development of potent PPARγ agonists (Reynolds & Hermitage, 2001).
Synthesis of Fluorinated L-Tyrosine and Meta-L-Tyrosines : Monclus et al. (1995) described an asymmetric synthesis of various fluorinated L-tyrosine derivatives. These derivatives have potential applications in pharmaceuticals (Monclus, Masson, & Luxen, 1995).
Antioxidant and Anti-Inflammatory Activity of Amino Acid Conjugates : Sahoo et al. (2011) synthesized conjugates of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea, demonstrating antioxidant molecules with potency close to ascorbic acid and potential anti-inflammatory activity (Sahoo, Subudhi, & Swain, 2011).
properties
IUPAC Name |
(2S)-2-amino-3-(benzylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMJYPWCZYLAW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(Benzylamino)Propanoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.